4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine
Description
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Properties
IUPAC Name |
4-chloro-2-(5-chlorothiophen-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2S/c12-9-5-4-8(16-9)11-14-7-3-1-2-6(7)10(13)15-11/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJLHOKNOAHLGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target bcl2 anti-apoptotic protein. This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus contributing to the survival of cells.
Mode of Action
Molecular docking studies of similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein. This suggests that these compounds may interact with this protein, potentially inhibiting its function and promoting apoptosis, or programmed cell death.
Biochemical Pathways
Related compounds have been observed to influence the expression of several genes, including p53, bax, dr4, and dr5, which were up-regulated, and bcl2, il-8, and cdk4, which were down-regulated. These genes are involved in various cellular processes, including cell cycle regulation and apoptosis.
Pharmacokinetics
The compound’s predicted density is 1345±006 g/cm3, and its predicted boiling point is 5600±500 °C. These properties may influence its bioavailability and pharmacokinetics.
Biochemical Analysis
Biochemical Properties
4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are crucial in cell cycle regulation and signal transduction pathways. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes.
Cellular Effects
The effects of this compound on various cell types include alterations in cell proliferation, apoptosis, and metabolism. In cancer cells, this compound has been shown to inhibit cell growth by inducing cell cycle arrest and promoting apoptosis. It influences cell signaling pathways such as the PI3K/AKT and MAPK pathways, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with target enzymes and proteins. It acts as an inhibitor by occupying the ATP-binding sites of CDKs and PI3Ks, preventing their phosphorylation activity. This inhibition disrupts the normal progression of the cell cycle and signal transduction, leading to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, but it may degrade under prolonged exposure to light or heat. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy with minimal side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by liver enzymes such as cytochrome P450. The compound undergoes phase I and phase II metabolism, leading to the formation of various metabolites that may retain or lose biological activity. These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it may exert its therapeutic or toxic effects. The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it needs to interact with intracellular enzymes and proteins to exert its effects.
Biological Activity
4-Chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine (CAS No. 1249768-08-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclopenta[d]pyrimidine core substituted with chlorine and thiophene groups, which are known to influence biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study profiling various compounds found that derivatives of cyclopenta[d]pyrimidine showed potential in inhibiting cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activities
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing inhibition of growth at certain concentrations. The presence of chlorine atoms in the structure is hypothesized to enhance the antimicrobial efficacy by disrupting bacterial cell membranes .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : Some studies suggest that cyclopenta[d]pyrimidines can inhibit kinase activity, which is crucial for cancer cell signaling pathways.
- DNA Interaction : The compound may bind to DNA or RNA, interfering with replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
